One study describes the formation of a charge-transfer complex between Granisetron Hydrochloride and chloranilic acid in the presence of methanol. [] This reaction results in a colored product quantifiable at a maximum wavelength of 518 nm. Another study highlights the ability of Granisetron Hydrochloride to reduce Folin-Ciocalteu reagent in an alkaline medium. [] This reaction produces an intense blue-colored chromogen with a maximum absorbance at 760 nm.
Granisetron hydrochloride is classified as a selective serotonin 5-HT3 receptor antagonist. It is chemically known as endo-l-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-lH-indazole-3-carboxamide monohydrochloride. The compound is marketed under the brand name Kytril by Roche and was approved by the FDA in 1993 for use in clinical settings to manage chemotherapy-induced nausea and vomiting .
The synthesis of granisetron hydrochloride involves several key steps:
Granisetron hydrochloride has a complex molecular structure characterized by its indazole core. The structural formula can be summarized as follows:
The molecule features multiple functional groups, including an amide and an indazole ring, which are essential for its biological activity as a serotonin receptor antagonist .
Granisetron hydrochloride undergoes various chemical reactions during its synthesis and application:
Granisetron exerts its antiemetic effects primarily through selective antagonism of the 5-HT3 receptors located in both the central nervous system and peripheral nervous system. By blocking these receptors, granisetron inhibits the action of serotonin, a key neurotransmitter involved in triggering nausea and vomiting pathways. This mechanism makes it particularly effective in managing symptoms associated with chemotherapy-induced nausea .
Granisetron hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate dosing regimens.
Granisetron hydrochloride is primarily utilized in medical settings for:
Granisetron hydrochloride (IUPAC name: 1-methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1H-indazole-3-carboxamide hydrochloride) is a potent antiemetic agent with the molecular formula C₁₈H₂₅ClN₄O and a molar mass of 348.87 g/mol [3] [5] [8]. The molecule integrates a methylindazole carboxamide moiety linked to a quinuclidine scaffold through an amide bond. The hydrochloride salt enhances aqueous solubility (34.89 mg/mL in water at 25°C) compared to the free base [4] [7].
Stereochemistry is critical to its pharmacological activity. The quinuclidine nitrogen adopts an endo conformation with absolute stereochemistry specified as (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonane [3] [8]. This configuration positions the methyl group axially, creating optimal steric and electronic complementarity for binding to the 5-HT₃ receptor's hydrophobic pocket. Computational models confirm the trans-decalin-like fusion of bicyclic rings restricts conformational flexibility, stabilizing the bioactive conformation [2].
UV-Vis Spectroscopy:Aqueous solutions exhibit λmax at 301 nm (ε = 16,200 L·mol⁻¹·cm⁻¹) due to π→π* transitions of the conjugated indazole system. First-derivative spectrophotometry at 290 nm enables selective quantification in pharmaceutical matrices containing hydrolytic degradants or benzyl alcohol preservatives [1] [9].
Infrared Spectroscopy:Characteristic IR absorptions (KBr pellet, cm⁻¹):
NMR Assignments (DMSO-d6, δ ppm):
Mass Spectrometry:Electrospray ionization (ESI+) shows [M+H]+ at m/z 313.2 (free base) and characteristic fragments:
Table 1: Spectroscopic Fingerprints of Granisetron Hydrochloride
Technique | Key Signals | Structural Assignment |
---|---|---|
UV-Vis | 301 nm | Indazole π-system |
IR | 1660 cm⁻¹ | Amide C=O stretch |
¹H NMR | 8.31 ppm | Indazole H-3 proton |
¹³C NMR | 161.5 ppm | Carboxamide carbonyl |
MS | m/z 313.2 | [C₁₈H₂₅N₄O]+ |
Molecular dynamics (MD) simulations (200 ns trajectories) reveal distinct binding affinities for granisetron with polymeric carriers used in controlled-release formulations. Poly(ortho ester) (POE IV/Biochronomer™) exhibits superior interaction energy (-42.3 kJ/mol) compared to poly(lactic-co-glycolic acid) (PLGA, -28.7 kJ/mol) due to surface-eroding properties and neutral microenvironment [2].
Key Computational Findings:
Table 2: Molecular Dynamics Parameters for Polymer-Drug Complexes
Parameter | POE-Granisetron | PLGA-Granisetron |
---|---|---|
Interaction Energy (kJ/mol) | -42.3 ± 0.9 | -28.7 ± 1.2 |
H-Bond Count | 4.2 ± 0.3 | 2.7 ± 0.4 |
Radius of Gyration (Å) | 14.8 ± 0.5 | 18.3 ± 0.7 |
RMSD (backbone, Å) | 1.05 ± 0.12 | 1.87 ± 0.21 |
Simulations demonstrate granisetron's indazole ring engages in π-alkyl interactions with POE methylene chains, while the protonated quinuclidine nitrogen forms salt bridges with polymer carboxylates. This dual binding mode explains extended release kinetics in POE-based formulations like SUSTOL® [2].
X-ray diffraction confirms granisetron hydrochloride crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 9.42 Å, b = 12.57 Å, c = 10.33 Å, α=γ=90°, β=98.4° [5]. The crystal packing features:
No polymorphs have been reported under pharmaceutical processing conditions. Stability studies show the hydrochloride salt maintains crystallinity at 40°C/75% RH for 24 months with no phase transitions. Thermal analysis reveals:
Forced degradation studies identify hydrolytic pathways as primary instability mechanisms:
Table 3: Solid-State Properties of Granisetron Hydrochloride
Property | Value | Method |
---|---|---|
Crystal System | Monoclinic | SC-XRD |
Space Group | P2₁ | SC-XRD |
Density | 1.29 g/cm³ | Pycnometry |
Hygroscopicity | <0.1% w/w at 80% RH | Gravimetry |
Degradation Products | Hydrolyzed amide, N-desmethyl | HPLC-MS |
The hydrochloride salt's stability enables compatibility with common pharmaceutical excipients in parenteral and transdermal formulations, with no polymorphic transitions observed during lyophilization or compression [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7